molecular formula C7H8N2OS2 B598887 2-methylsulfanyl-5,7-dihydro-4aH-thieno[3,4-d]pyrimidin-4-one CAS No. 139297-03-3

2-methylsulfanyl-5,7-dihydro-4aH-thieno[3,4-d]pyrimidin-4-one

Cat. No.: B598887
CAS No.: 139297-03-3
M. Wt: 200.274
InChI Key: ZGSHNMXURBBXOR-UHFFFAOYSA-N
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Description

5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3H)-one typically involves the reaction of acetamidine hydrochloride with 3-carbomethoxy tetrahydro-4-furanone . This reaction proceeds under mild conditions and results in the formation of the desired thienopyrimidine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antimycobacterial activity by inhibiting the growth of Mycobacterium tuberculosis . The exact molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interfere with essential bacterial enzymes and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3H)-one is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This differentiates it from other thienopyrimidine derivatives, which may lack this functional group and, consequently, exhibit different reactivity and biological activity.

Properties

CAS No.

139297-03-3

Molecular Formula

C7H8N2OS2

Molecular Weight

200.274

IUPAC Name

2-methylsulfanyl-5,7-dihydro-4aH-thieno[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N2OS2/c1-11-7-8-5-3-12-2-4(5)6(10)9-7/h4H,2-3H2,1H3

InChI Key

ZGSHNMXURBBXOR-UHFFFAOYSA-N

SMILES

CSC1=NC(=O)C2CSCC2=N1

Synonyms

5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3H)-one

Origin of Product

United States

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